3-Methoxy-5-(trifluoromethyl)benzaldehyde
Overview
Description
3-Methoxy-5-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is also known by its synonyms, 3-Formyl-5-methoxybenzotrifluoride and 3-Formyl-5-(trifluoromethyl)anisole . This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through electrophilic aromatic substitution reactions, where the trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions . The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate (DMS) or methyl iodide (CH3I) in the presence of a base .
Industrial Production Methods: Industrial production of 3-Methoxy-5-(trifluoromethyl)benzaldehyde may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted benzaldehyde derivatives
Scientific Research Applications
Chemistry: 3-Methoxy-5-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic applications .
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a valuable starting material for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(trifluoromethyl)benzaldehyde depends on its specific application and the molecular targets involvedThe trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its electronic properties and reactivity .
Comparison with Similar Compounds
3-(Trifluoromethyl)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
4-(Trifluoromethoxy)benzaldehyde: Has the trifluoromethoxy group in a different position, leading to different chemical properties and uses.
5-Bromo-α,α,α-trifluoro-m-tolualdehyde:
Uniqueness: 3-Methoxy-5-(trifluoromethyl)benzaldehyde is unique due to the combination of the methoxy and trifluoromethyl groups on the benzaldehyde ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical syntheses and applications .
Biological Activity
3-Methoxy-5-(trifluoromethyl)benzaldehyde (CAS No. 56723-86-5) is an organic compound characterized by its aromatic structure, which includes a methoxy group and a trifluoromethyl group attached to a benzaldehyde moiety. This compound has garnered attention in various fields due to its notable biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C₉H₇F₃O₂
- Molecular Weight : 204.15 g/mol
- Physical State : Light yellow solid
- Melting Point : 38 - 40 °C
The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, while the methoxy group influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
Mechanism of Biological Activity
Research indicates that this compound interacts with various biological systems, influencing cellular processes such as signaling pathways and gene expression. Notably, it has been shown to affect the MAPK/ERK signaling pathway , which plays a crucial role in cell proliferation and differentiation. Additionally, it may exhibit antiviral properties by inhibiting viral entry into host cells through interference with membrane fusion processes.
Interaction with Enzymes
The compound has been observed to bind to cytochrome P450 enzymes, which are essential for drug metabolism. This interaction highlights its relevance in pharmacology and toxicology, suggesting potential applications in drug development and safety assessments .
Research Findings
Several studies have explored the biological activity of this compound:
- Antiviral Activity : In vitro studies indicated that the compound could inhibit viral replication by affecting the viral entry mechanism.
- Enzyme Interaction Studies : Binding assays demonstrated that the compound interacts with cytochrome P450 enzymes, impacting their activity and suggesting implications for drug metabolism.
- Cell Proliferation Studies : The influence on the MAPK/ERK pathway suggests potential applications in cancer research, where modulation of this pathway can affect tumor growth and survival.
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound sets it apart from other structurally similar compounds. Below is a comparison table highlighting notable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4-Methoxy-3-(trifluoromethyl)benzaldehyde | C₉H₇F₃O₂ | Different position of methoxy and trifluoromethyl groups |
3-Methoxy-4-(trifluoromethyl)benzaldehyde | C₉H₇F₃O₂ | Variability in substitution pattern affecting reactivity |
3-Methoxy-5-(difluoromethyl)benzaldehyde | C₉H₇F₂O₂ | Contains difluoromethyl instead of trifluoromethyl |
The presence of both the methoxy and trifluoromethyl groups in this compound imparts distinct electronic and steric effects that enhance its biological activity compared to these similar compounds.
Case Study 1: Antiviral Properties
A study conducted on the antiviral effects of this compound demonstrated significant inhibition of viral replication in cell cultures, particularly against enveloped viruses. The compound's mechanism was attributed to its ability to disrupt viral entry into host cells.
Case Study 2: Impact on Drug Metabolism
In another study focused on drug metabolism, researchers found that this compound modulated the activity of cytochrome P450 enzymes, leading to altered pharmacokinetics of co-administered drugs. This finding underscores the importance of understanding interactions between new compounds and metabolic enzymes during drug development.
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHAVZIKRCECQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613093 | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56723-86-5 | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56723-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-5-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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